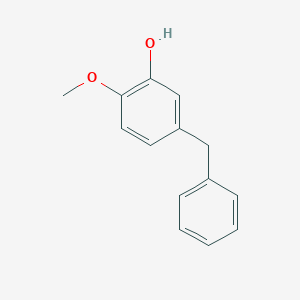

5-Benzyl-2-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

37021-97-9 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-benzyl-2-methoxyphenol |

InChI |

InChI=1S/C14H14O2/c1-16-14-8-7-12(10-13(14)15)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3 |

InChI Key |

RNPZXYVPKVGJSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyl 2 Methoxyphenol and Its Analogues

Classical Synthetic Routes to 5-Benzyl-2-methoxyphenol

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a logical and controlled pathway to this compound by systematically introducing the required functional groups onto an aromatic scaffold. A common approach is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. iitk.ac.inlibretexts.orgaskthenerd.com

The direct benzylation of guaiacol (B22219) (2-methoxyphenol) with a benzylating agent such as benzyl (B1604629) chloride or benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a primary example of this approach. iitk.ac.inlibretexts.org The Lewis acid activates the benzylating agent, facilitating the electrophilic attack on the electron-rich aromatic ring of guaiacol. askthenerd.com However, a significant challenge in this reaction is controlling the position of the incoming benzyl group. The hydroxyl and methoxy (B1213986) groups on the guaiacol ring direct the substitution to the ortho and para positions relative to the hydroxyl group. This can lead to a mixture of isomers, including 4-benzyl-2-methoxyphenol and potentially di-benzylated products, necessitating purification to isolate the desired 5-benzyl isomer.

The general mechanism for the Friedel-Crafts alkylation involves the formation of a carbocation from the alkyl halide, which then acts as the electrophile in the aromatic substitution. libretexts.org

Table 1: Key Aspects of Friedel-Crafts Benzylation of Guaiacol

| Feature | Description |

| Reactants | Guaiacol (2-methoxyphenol), Benzyl Chloride/Alcohol |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Primary Challenge | Regioselectivity (formation of isomeric products) |

| Potential Byproducts | 4-benzyl-2-methoxyphenol, di-benzylated products |

Precursor-based Synthetic Strategies

To overcome the regioselectivity issues of direct benzylation, precursor-based strategies are often employed. These methods involve the use of a starting material that already possesses a specific substitution pattern, thereby directing the final benzylation or methoxylation step to the desired position.

One plausible precursor-based route could commence with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin possesses the core 2-methoxyphenol structure with a formyl group at the 5-position. A synthetic sequence could involve the reduction of the aldehyde to a hydroxymethyl group, followed by conversion to a benzyl group. Alternatively, vanillin can be decarbonylated to produce guaiacol, which can then be subjected to benzylation. prepchem.com

Another precursor-based approach could involve the synthesis of guaiacol itself from catechol. Catechol can be methylated to yield a mixture of guaiacol and veratrole, from which guaiacol can be isolated. wikipedia.org This guaiacol can then be used in subsequent benzylation reactions.

Advanced and Novel Synthetic Transformations for this compound

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Catalytic Synthesis of this compound

Catalytic methods for the synthesis of this compound and its analogues are centered around the use of transition metals and organocatalysts to facilitate the key bond-forming reactions.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. While direct palladium-catalyzed C-H benzylation of phenols is an emerging area, a more established approach involves the cross-coupling of a halogenated 2-methoxyphenol with a benzyl organometallic reagent. For instance, 5-bromo-2-methoxyphenol (B1267044) could potentially undergo a Suzuki or Stille coupling with a benzylboronic acid derivative or a benzyltin reagent, respectively, in the presence of a palladium catalyst to yield this compound.

Recent advancements have also focused on the direct C-H functionalization of aromatic compounds. Palladium-catalyzed direct benzylation of heterocyclic aromatic compounds has been reported, suggesting the potential for similar transformations on phenolic substrates. wikipedia.org These methods often utilize an oxidant and a specific ligand to facilitate the catalytic cycle.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, presents a metal-free alternative for the synthesis of this compound. Organocatalytic Friedel-Crafts reactions are a prominent example. Chiral Brønsted acids or other organocatalysts can activate benzyl alcohol or its derivatives to promote the electrophilic benzylation of guaiacol. These methods can potentially offer high regioselectivity and even enantioselectivity if a prochiral substrate is used.

The development of efficient organocatalytic systems for the alkylation of phenols is an active area of research, with the aim of providing environmentally benign and highly selective synthetic routes.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Classical Friedel-Crafts | Readily available reagents and catalysts. | Poor regioselectivity, harsh conditions, potential for polyalkylation. |

| Precursor-based Synthesis | Improved control over regioselectivity. | Can involve longer synthetic sequences. |

| Transition Metal Catalysis | High efficiency, functional group tolerance, potential for C-H activation. | Catalyst cost and removal, potential for metal contamination. |

| Organocatalysis | Metal-free, potentially environmentally benign, potential for enantioselectivity. | Catalyst loading can be higher than with metals, substrate scope may be limited. |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals like this compound, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. nih.govpolimi.it This technology involves continuously pumping reagents through a reactor, which can be a simple tube or a more complex microreactor, where the reaction occurs. polimi.it

For the synthesis of substituted phenols, flow chemistry has been successfully applied to various reaction types, including Heck reactions and dehydrative amination. acs.orgresearchgate.netnih.gov A hypothetical flow process for synthesizing this compound could involve a packed-bed reactor filled with a solid-supported catalyst. For example, a continuous Friedel-Crafts benzylation could be performed by pumping a solution of 2-methoxyphenol and a benzylating agent through a heated column containing an immobilized Lewis or Brønsted acid catalyst, such as a zeolite or an acidic resin.

Key advantages of applying flow chemistry to this synthesis include:

Enhanced Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity. nih.gov

Improved Safety: Performing reactions in a small, confined volume significantly reduces the risks associated with handling hazardous reagents and managing potentially exothermic reactions compared to large-scale batch reactors. nih.gov

Increased Efficiency and Throughput: Flow systems can be operated for extended periods, enabling the production of large quantities of material from a small reactor footprint. uc.pt Optimization of reaction time can be significantly shortened from hours or days in batch to minutes in a continuous system. acs.orgacs.org

Catalyst Reusability: The use of packed-bed reactors with immobilized catalysts facilitates easy separation of the product from the catalyst, allowing for catalyst recycling and reducing downstream purification efforts.

| Parameter | Batch Processing | Flow Chemistry | Advantage in this compound Synthesis |

| Heat Transfer | Poor; potential for hot spots and side reactions. | Excellent; precise temperature control. | Improved selectivity and reduced byproduct formation. |

| Mass Transfer | Limited, especially in multiphasic reactions. | Superior, especially in gas-liquid systems. acs.org | Higher reaction rates and yields. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes. nih.gov | Reduced risk of thermal runaway and exposure. |

| Scalability | Difficult; often requires re-optimization. | Straightforward; "scaling-out" by running longer or in parallel. | More efficient process development. |

| Catalyst Separation | Often requires a separate filtration or extraction step. | Simplified; catalyst is contained in a packed bed. | Reduced waste and potential for catalyst recycling. |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign production methods.

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to minimize the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. jmchemsci.com

Aqueous Medium Reactions: Performing organic reactions in water is a highly attractive green alternative. Water is non-toxic, non-flammable, and inexpensive. For phenol (B47542) synthesis, certain reactions, such as the copper-catalyzed oxidative hydroxylation of arylboronic acids, can be performed effectively in water. organic-chemistry.org The hetero-Diels-Alder reaction, a type of pericyclic reaction, also demonstrates the utility of water as a solvent to afford high atom economy. gctlc.org A key challenge for applying this to the synthesis of this compound would be the limited solubility of the nonpolar reactants. This can sometimes be overcome through the use of phase-transfer catalysts or co-solvents, or by running the reaction at elevated temperatures. rsc.org

Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal scenario. Solvent-free, or solid-state, reactions can be achieved by mixing reactants directly, sometimes with the aid of grinding (mechanochemistry) or by using one of the reactants as the solvent if it is a liquid. jmchemsci.com Such reactions often lead to reduced waste, lower energy consumption for solvent removal, and simplified purification procedures. For instance, solvent-free acylation of phenols has been extensively reported, demonstrating the feasibility of this approach for reactions involving phenol derivatives. jmchemsci.com

Atom Economy and Sustainable Synthesis Metrics

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org A reaction with high atom economy maximizes the use of raw materials and minimizes waste. ekb.eg

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Different synthetic routes to this compound can be compared based on their theoretical atom economy:

Substitution (e.g., Friedel-Crafts): C₇H₈O₂ (2-methoxyphenol) + C₇H₇Cl (benzyl chloride) → C₁₄H₁₄O₂ + HCl

This reaction produces hydrogen chloride (HCl) as a byproduct, which is not incorporated into the final product, thus lowering the atom economy.

Rearrangement: A hypothetical intramolecular rearrangement of a benzyl guaiacyl ether precursor to form this compound would, in theory, involve no loss of atoms.

C₁₄H₁₄O₂ (precursor) → C₁₄H₁₄O₂ (product)

Such a reaction has a theoretical atom economy of 100%, representing the most efficient use of atoms. jocpr.com

Addition: A reaction involving the addition of one molecule to another, with no atoms lost, would also have a 100% atom economy.

| Reaction Type | General Equation | Byproducts | Theoretical Atom Economy |

| Addition | A + B → C | None | 100% |

| Rearrangement | A → B | None | 100% |

| Substitution | A + B → C + D | D | < 100% |

| Elimination | A → B + C | C | < 100% |

Other metrics like Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) provide a more practical measure of a process's greenness by considering reaction yield, solvent use, and all waste generated.

Waste Reduction Strategies in this compound Production

A comprehensive waste reduction strategy for the production of this compound should address all stages of the process, from reactant selection to final product purification, following the waste hierarchy principle: prevention, reduction, reuse, and recycling. basel.intbasel.int

Key strategies include:

Catalysis over Stoichiometric Reagents: Employing catalytic methods is a cornerstone of green chemistry. For example, traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like AlCl₃, which generate large volumes of corrosive, aqueous waste during workup. Replacing these with recyclable, solid acid catalysts (e.g., zeolites, acidic clays) that can be used in smaller quantities would drastically reduce waste.

Process Intensification: As discussed in the context of flow chemistry, process intensification can lead to waste reduction. Continuous processes often result in higher yields and selectivities, meaning less starting material is converted into unwanted byproducts. basel.int This approach also minimizes waste from reactor cleaning between batches.

Designing for Degradation: While focusing on the synthesis, consideration should also be given to the lifecycle of the product and any byproducts. Designing molecules that degrade into benign substances after their intended use is an advanced green chemistry principle.

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible paradigm.

Structural Modification and Derivative Chemistry of 5 Benzyl 2 Methoxyphenol

Design and Synthesis of 5-Benzyl-2-methoxyphenol Derivatives

The design and synthesis of derivatives of this compound focus on systematically altering its chemical structure to fine-tune its properties. Synthetic strategies are directed at the three main components of the molecule.

The benzyl (B1604629) group (C₆H₅CH₂–) presents two main areas for modification: the benzylic carbon and the aromatic ring. wikipedia.org The benzylic position is particularly reactive due to the stabilization of radicals, carbocations, and carbanions by the adjacent phenyl ring. wikipedia.org

Oxidation of the Benzylic Carbon: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone) using reagents like chromium trioxide (CrO₃) in combination with 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org This transformation would yield 5-benzoyl-2-methoxyphenol. Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can cleave the C-C bond to form a carboxylic acid, though this is a more aggressive transformation. wikipedia.org

Substitution on the Benzyl Ring: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent. For instance, nitration, halogenation, or Friedel-Crafts alkylation and acylation can introduce various functional groups onto this ring, leading to a diverse array of derivatives. The specific conditions for these reactions would need to be optimized to avoid reactions on the more activated phenolic ring.

Hydrogenolysis: The benzyl group can be completely removed through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst. This reaction cleaves the bond between the benzyl group and the phenolic ring, yielding 2-methoxyphenol (guaiacol) and toluene. This method is often employed in the context of benzyl groups used as protecting groups for phenols. researchgate.net

Table 1: Examples of Reagents for Benzyl Moiety Modification

| Modification Type | Reagent(s) | Product Type |

|---|---|---|

| Benzylic Oxidation | CrO₃-dmpyz, IBX/DMSO | Ketone (Benzoyl) |

| Aromatic Nitration | HNO₃/H₂SO₄ | Nitrobenzyl derivative |

| Aromatic Halogenation | Br₂/FeBr₃ | Bromobenzyl derivative |

| Hydrogenolysis | H₂, Pd/C | Methoxy-substituted phenol (B47542) |

Substitutions on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. learncbse.inbyjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the vacant positions (3, 4, and 6) are potential sites for reaction.

Halogenation: The phenolic ring can be readily halogenated. For example, reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) can lead to monobromination, while using bromine water typically results in polybromination. learncbse.in

Nitration: Nitration using dilute nitric acid at low temperatures can introduce a nitro group (–NO₂) onto the ring. byjus.com The precise location of substitution would be influenced by the combined directing effects of the existing substituents.

Friedel-Crafts Reactions: Alkylation or acylation under Friedel-Crafts conditions can introduce alkyl or acyl groups. However, the presence of the phenolic hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst.

Chloromethylation: The introduction of a chloromethyl (–CH₂Cl) group can be achieved, which serves as a versatile handle for further functionalization, such as conversion to formamides. mdpi.com

Table 2: Electrophilic Substitution Reactions on the Phenolic Ring

| Reaction | Reagent(s) | Potential Product |

|---|---|---|

| Bromination | Br₂ in CS₂ | Bromo-5-benzyl-2-methoxyphenol |

| Nitration | Dilute HNO₃ | Nitro-5-benzyl-2-methoxyphenol |

| Kolbe's Reaction | 1. NaOH, 2. CO₂, heat, pressure, 3. H⁺ | Carboxy-5-benzyl-2-methoxyphenol |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | Formyl-5-benzyl-2-methoxyphenol |

Esterification and Etherification of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization through esterification and etherification.

Esterification: Phenolic esters can be synthesized by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides. researchgate.netethz.ch Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a common method. ethz.ch For instance, reaction with propionic acid would yield 5-benzyl-2-methoxyphenyl propionate. researchgate.net The use of dried Dowex H+ resin, sometimes with sodium iodide (NaI), provides an environmentally friendly approach to esterification. nih.gov

Etherification: The synthesis of ethers can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide. learncbse.in Another approach is the acid-catalyzed intermolecular condensation with an alcohol. researchgate.net For example, reacting this compound with an alcohol in the presence of an acid catalyst like HCl can produce the corresponding ether. researchgate.netresearchgate.net Iron(II/III) chlorides have also been used as eco-friendly catalysts for the etherification of benzylic alcohols, a reaction principle that can be adapted for phenols. nih.gov

Table 3: Synthesis of Ester and Ether Derivatives

| Reaction | Reagents | Derivative Class |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Phenolic Ester |

| Esterification | Acyl Chloride, Base | Phenolic Ester |

| Etherification (Williamson) | 1. Base (e.g., NaH), 2. Alkyl Halide | Phenolic Ether |

| Etherification (Dehydration) | Alcohol, Acid Catalyst (e.g., HCl) | Phenolic Ether |

Introduction of Heteroatoms into the Framework

Heteroatoms like nitrogen, sulfur, or oxygen can be incorporated into the this compound scaffold to create heterocyclic derivatives. This often involves multi-step synthetic sequences. For example, a derivative could be synthesized where the benzyl and methoxyphenol units are linked through a heteroatom-containing ring.

One synthetic route could involve the reaction of a suitably functionalized this compound derivative with a reagent that facilitates cyclization. For instance, a derivative containing an ortho-amino group could be a precursor for synthesizing benzoxazole (B165842) or benzothiazole (B30560) analogues. Another strategy involves the reaction of a monoketone curcumin (B1669340) analogue (which shares structural motifs) with phenylhydrazine (B124118) to form a pyrazolo-pyridine ring system, demonstrating a method for introducing a nitrogen-containing heterocyclic framework. mdpi.com

Synthetic Strategies for Libraries of this compound Analogues

The generation of a library of analogues based on the this compound scaffold is crucial for systematic screening and optimization of its biological or material properties.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds. For the this compound scaffold, a parallel synthesis approach can be employed. This would involve preparing a common intermediate and then reacting it with a diverse set of building blocks in a spatially separated array (e.g., a multi-well plate).

For example, a set of diverse carboxylic acids could be used for the parallel esterification of the hydroxyl group. Similarly, a library of ethers could be generated using a variety of alkyl halides in a parallel Williamson ether synthesis. Modifications on the benzyl moiety can also be incorporated into a combinatorial strategy. For instance, a range of substituted benzaldehydes could be used in the initial synthesis of the this compound core structure, leading to a library of derivatives with varied substituents on the benzyl ring. The synthesis of N-benzylated tryptamine (B22526) analogues by reacting a primary amine with a series of aldehydes followed by reduction is a well-established method that could be adapted for creating libraries of amine-containing derivatives. nih.gov

Parallel Synthesis Techniques

The application of parallel synthesis to the this compound scaffold facilitates the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This high-throughput approach enables systematic modifications of the core structure, allowing researchers to efficiently explore the chemical space and identify derivatives with enhanced biological activities or optimized properties.

One effective strategy for the parallel synthesis of this compound derivatives involves a multi-step sequence starting from readily available precursors. A key reaction in this approach is the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and various aryl acetylenes, which yields aryl-substituted 2-methoxyphenol (guaiacol) derivatives. nih.govresearchgate.netrsc.org This method is particularly amenable to parallel synthesis due to its tolerance of a diverse range of functional groups on the aryl acetylene (B1199291) component.

The general workflow for such a parallel synthesis campaign would involve the following stages:

Precursor Synthesis in Parallel: A library of diverse aryl acetylenes is synthesized or procured. These building blocks introduce variability at what will become the 5-position of the 2-methoxyphenol core.

Cycloaddition Reaction: Each aryl acetylene is reacted with a maltol-derived oxidopyrylium ylide in a parallel format, for instance, in a 96-well reaction block. This step generates a library of intermediate cycloadducts.

Acid-Mediated Rearrangement: The library of cycloadducts is then treated with an acid, such as boron trichloride, to induce a ring-contraction cascade, resulting in the formation of the desired 5-aryl-2-methoxyphenol derivatives. nih.gov This step can also be performed in a parallel fashion.

Purification and Characterization: The resulting library of products is typically purified using high-throughput techniques like mass-directed automated preparative HPLC. The identity and purity of each compound are then confirmed using methods like LC-MS and NMR spectroscopy.

This parallel approach allows for the creation of a focused library where the benzyl group at the 5-position is systematically replaced with other aryl or heteroaryl moieties. The table below illustrates a representative subset of a library that could be generated using this methodology, showcasing the variation in the aryl substituent and the corresponding yields.

Research Findings from Parallel Synthesis of Guaiacol (B22219) Derivatives

Studies on the synthesis of aryl-substituted guaiacol derivatives have demonstrated the feasibility of this approach with a range of arylacetylenes. nih.gov The reaction tolerates both electron-rich and electron-poor aromatic rings, as well as sterically demanding substituents and heteroaromatic systems.

| Entry | Aryl Acetylene Substituent (R) | Resulting 5-Aryl-2-methoxyphenol Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 5-Phenyl-2-methoxyphenol | 71 |

| 2 | 4-Methoxyphenyl | 2-Methoxy-5-(4-methoxyphenyl)phenol | 75 |

| 3 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-methoxyphenol | 60 |

| 4 | 4-(Trifluoromethyl)phenyl | 2-Methoxy-5-(4-(trifluoromethyl)phenyl)phenol | 55 |

| 5 | 3-Methoxyphenyl | 2-Methoxy-5-(3-methoxyphenyl)phenol | 68 |

| 6 | Naphthyl | 2-Methoxy-5-(naphthalen-2-yl)phenol | 50 |

| 7 | Thienyl | 2-Methoxy-5-(thiophen-2-yl)phenol | 62 |

The data indicates that the electronic nature of the substituent on the aryl acetylene has a moderate effect on the yield of the final 2-methoxyphenol derivative. nih.gov For instance, electron-donating groups like methoxy at the para-position resulted in a high yield (75%), while electron-withdrawing groups such as trifluoromethyl led to a slightly lower yield (55%). nih.gov Sterically hindered groups like a naphthyl substituent also provided a moderate yield (50%). nih.gov The successful inclusion of a heteroaromatic ring like thiophene (B33073) highlights the versatility of this synthetic route for creating diverse chemical libraries. nih.gov

By employing such parallel synthesis techniques, a large number of structurally related analogues of this compound can be efficiently prepared, providing a valuable tool for medicinal chemistry programs aimed at developing novel therapeutic agents.

Investigative Studies on the Biological Activities of 5 Benzyl 2 Methoxyphenol

Structure-Activity Relationship (SAR) Analyses of 5-Benzyl-2-methoxyphenol Analogues

Conformational Effects on Bioactivity

The three-dimensional arrangement of a molecule, its conformation, is critical in determining its biological activity. For a molecule like this compound, the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the phenol (B47542) ring and the methoxy (B1213986) group to the ring allows for various spatial orientations. These conformations can significantly influence how the molecule interacts with biological targets.

In studies of other bioactive benzyl-substituted compounds, the angle between the two aromatic rings has been shown to be a critical factor for activity. For instance, in some enzyme inhibitors, a specific "twisted" conformation is necessary for optimal binding, while in other cases, a more planar arrangement is favored. The flexibility of the benzyl group in this compound allows it to adopt various conformations to accommodate the topology of a target binding site.

The position of the methoxy group is also crucial. Its electron-donating nature can influence the electronic properties of the phenol ring, which in turn can affect interactions with target macromolecules. Furthermore, the methoxy group can act as a hydrogen bond acceptor, further defining the conformational landscape and potential binding modes.

Ligand-Target Interactions in this compound Derivatives

The biological effects of a molecule are mediated through its interactions with specific biological targets, such as enzymes or receptors. The nature of these interactions is dictated by the chemical features of the ligand, including its shape, charge distribution, and the presence of functional groups capable of forming specific bonds. For derivatives of this compound, several types of interactions are likely to be important.

Hydrogen Bonding: The phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, and threonine. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. These hydrogen bonds are often crucial for anchoring a ligand in the correct orientation for biological activity.

Pi-Stacking Interactions: The aromatic nature of both the benzyl and phenol rings allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a target protein. These interactions, where the electron clouds of the aromatic rings overlap, can be a significant contributor to binding affinity and specificity.

Molecular docking and quantitative structure-activity relationship (QSAR) studies on related phenolic compounds have consistently highlighted the importance of these interactions. For example, in the context of enzyme inhibition, the phenolic hydroxyl group often forms a critical hydrogen bond with the active site, while the aromatic rings engage in hydrophobic and pi-stacking interactions with surrounding residues. The specific substitution pattern on the rings, including the presence and position of methoxy and benzyl groups, finely tunes these interactions, leading to variations in biological activity among different derivatives.

Computational Chemistry and Modeling of 5 Benzyl 2 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-Benzyl-2-methoxyphenol. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics. Methods such as DFT with the B3LYP functional and a 6-31G or higher basis set are commonly employed for organic molecules to achieve a balance between accuracy and computational cost. nih.govepstem.net

Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. Key aspects of this analysis include the distribution of electron density, the nature of chemical bonds, and the electrostatic potential.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor. nih.gov

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the electronic distribution. Atoms with high electronegativity, such as oxygen, are expected to have negative Mulliken charges, while the carbon and hydrogen atoms bonded to them would carry partial positive charges. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.comyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed across the aromatic systems.

Illustrative Data for Frontier Orbital Analysis

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 3.53 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.33 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 0.21 | The reciprocal of hardness; indicates higher reactivity. |

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological macromolecule. um.es

This compound possesses significant conformational flexibility due to the rotatable bonds connecting the two aromatic rings and the methoxy group.

Torsional Angles: The key degrees of freedom are the torsion angles around the C-C bond linking the benzyl (B1604629) group to the phenol ring and the C-O bond of the methoxy group. MD simulations or potential energy surface scans can map the energy landscape associated with the rotation of these bonds to identify low-energy, stable conformations. znaturforsch.com

Stable Conformers: The analysis would likely reveal that steric hindrance between the benzyl and methoxy groups influences the preferred orientation of the rings. Non-bonded interactions, including van der Waals forces and potential intramolecular hydrogen bonding, would determine the most stable conformers in a given environment. znaturforsch.comdergipark.org.tr

MD simulations are particularly powerful for investigating how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov These studies are foundational for understanding potential mechanisms of action.

Binding Pose and Stability: After an initial docking prediction, MD simulations can be used to refine the binding pose of this compound within a protein's active site. The simulation tracks the trajectory of the ligand over time, assessing the stability of the complex and identifying key intermolecular interactions.

Illustrative Data for Intermolecular Interactions

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | The phenolic hydroxyl group can form hydrogen bonds with polar or charged amino acid side chains. |

| Hydrophobic Interactions | Phe, Trp, Leu, Val | The benzyl and phenol rings can interact favorably with nonpolar residues in the binding pocket. |

| π-π Stacking | Phe, Tyr, Trp | The aromatic rings of the ligand can stack with the aromatic rings of certain amino acid residues. |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

Molecular Descriptors: The first step in QSAR is to calculate a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model would have high statistical significance and predictive power, validated using an external test set of compounds. nih.gov For phenolic compounds, descriptors related to electronic properties and hydrophobicity are often found to be critical for modeling their activity. nih.gov

Potential Applications of 5 Benzyl 2 Methoxyphenol in Emerging Fields

Role in Materials Science and Polymer Chemistry

While direct research on the applications of 5-Benzyl-2-methoxyphenol in materials science is limited, the known functionalities of its core structure suggest several potential roles. Phenolic compounds are widely utilized in polymer chemistry, both as building blocks for high-performance polymers and as functional additives.

As a Monomer or Precursor for Functional Materials

The phenolic hydroxyl group of this compound allows it to act as a monomer in polymerization reactions. It can potentially be used in the synthesis of various functional polymers, including:

Epoxy Resins: Phenolic compounds are key precursors in the production of epoxy resins, where they react with epichlorohydrin. The incorporation of the benzyl (B1604629) and methoxy (B1213986) groups from this compound into an epoxy network could enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Polycarbonates: The synthesis of polycarbonates often involves the reaction of bisphenols with phosgene (B1210022) or a carbonate precursor. While this compound is a monophenol, it could be chemically modified to create a bisphenolic derivative suitable for polycarbonate production, potentially leading to materials with tailored refractive indices or mechanical properties.

Phenolic Resins: As a substituted phenol (B47542), it could be a candidate for inclusion in the synthesis of phenolic resins (phenol-formaldehyde resins), where it could modify the cross-linking density and final properties of the thermoset material.

The presence of the benzyl group is of particular interest as it can contribute to increased rigidity and thermal stability in the resulting polymer backbone. Research on other functionalized phenols supports this potential. For instance, studies on polymers derived from other bio-based phenolic compounds have demonstrated the creation of high-value building blocks for multifunctional polymers. nih.gov

Stabilizer or Additive in Polymeric Systems

Phenolic compounds are well-known for their antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to heat, light, and oxygen. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thus inhibiting the auto-oxidation chain reaction that leads to polymer degradation.

This compound, as a sterically hindered phenol due to the ortho-methoxy group and the benzyl group at the meta position, could function as an effective primary antioxidant. Its potential role as a stabilizer can be inferred from the widespread use of other hindered phenolic antioxidants in the polymer industry. These additives are essential for maintaining the mechanical integrity and appearance of plastics during processing and throughout their service life.

Table 1: Comparison of Phenolic Compounds in Polymer Applications

| Compound/Class | Role in Polymers | Potential Benefit of this compound Inclusion |

| Bisphenol A | Monomer for polycarbonate and epoxy resins | Introduction of benzyl group for enhanced thermal/mechanical properties. |

| Hindered Phenols (e.g., BHT) | Antioxidant, Stabilizer | Good radical scavenging activity to prevent polymer degradation. |

| Cardanol (from cashew nutshell liquid) | Monomer for bio-based polymers | Potential for bio-based derivation and unique property modifications. |

While specific data on the performance of this compound as a polymer additive is not yet available, its structural similarity to established phenolic antioxidants suggests it is a promising candidate for investigation in this area.

Contribution to Agrochemistry and Crop Protection Research

The structural motifs present in this compound are found in various biologically active molecules, including those with applications in agriculture. This suggests potential for its exploration in the development of new agrochemicals.

Investigations as a Plant Growth Regulator

Certain phenolic and benzylic compounds are known to influence plant growth and development. For example, some phenolic acids can act as allelochemicals, affecting the germination and growth of neighboring plants. acs.org Additionally, derivatives of 2-methoxy-5-nitrophenol (B41512) have been marketed as plant growth regulators that can be absorbed by the plant to promote growth and reproduction. inchem.org

Given these precedents, this compound could be investigated for its potential to modulate plant physiological processes. Its specific substitution pattern may lead to novel activities, such as influencing rooting, flowering, or stress tolerance in various crop species.

Exploration as a Natural Product-Inspired Pest Control Agent

The development of new pest control agents often draws inspiration from natural products and involves the synthesis of novel chemical scaffolds. Research has shown that derivatives of N-benzyl-2-methoxybenzamides exhibit significant herbicidal activity. unc.edunih.gov These compounds, which share a core N-benzyl-2-methoxy-phenyl structure with this compound, act as bleaching herbicides by interfering with the biosynthesis of plastoquinone (B1678516) and carotenoids in plants. unc.edunih.gov

This research strongly suggests that the 2-methoxy-benzyl scaffold is a valuable pharmacophore for herbicide discovery. Consequently, this compound could serve as a key starting material or a target molecule for the development of new herbicides with potentially novel modes of action.

Furthermore, benzyl esters and benzyl alcohol have been investigated for their insecticidal and repellent properties against various pests. nbinno.comnih.gov This indicates that the benzyl moiety of this compound could contribute to pest control activity.

Table 2: Structurally Related Compounds in Agrochemistry

| Compound Class | Application | Relevance to this compound |

| N-benzyl-2-methoxybenzamides | Herbicides | Shares the N-benzyl-2-methoxy-phenyl core structure. unc.edunih.gov |

| 2-Methoxy-5-nitrophenol derivatives | Plant Growth Regulators | Demonstrates the bioactivity of substituted 2-methoxyphenols. inchem.org |

| Benzyl Esters/Alcohol | Insecticides, Repellents | Highlights the potential pesticidal contribution of the benzyl group. nbinno.comnih.gov |

| 2-Methoxyphenol (Guaiacol) | Allelochemical | Shows phytotoxic properties that can inhibit plant growth. acs.org |

Exploration in Chemical Biology Tools and Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often relies on versatile chemical scaffolds that can be readily modified to interact with specific biological targets. The structure of this compound makes it an interesting candidate for exploration in this area.

The phenolic hydroxyl group and the aromatic rings provide sites for chemical modification, allowing for the attachment of fluorescent tags, reactive groups, or other functionalities necessary for a chemical probe. For instance, derivatives of 2-methoxyphenol have been used in the development of fluorescent sensors. researchgate.net

Furthermore, the core structure is present in molecules that exhibit interesting biological activities. For example, derivatives of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole have been synthesized and evaluated as allosteric inhibitors of deoxyhypusine (B1670255) synthase, an enzyme implicated in melanoma. nih.gov This indicates that the benzyl-methoxyphenyl moiety can be a key component of enzyme inhibitors.

The potential for this compound and its derivatives to serve as scaffolds in drug discovery is also suggested by research on structurally related compounds. For instance, 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin (B10506) 5-HT2A receptor agonists. acs.org

Development of Fluorescent or Isotopic Probes

Molecular probes are essential tools in biomedical research for visualizing and quantifying biological molecules and processes. The development of these probes often relies on a core scaffold that can be chemically modified to attach a signaling component, such as a fluorophore or a radioactive isotope.

Derivatives of various phenolic compounds, such as those based on benzoxazole (B165842) and benzothiazole (B30560), have been successfully developed into fluorescent probes for sensing pH and metal cations. nih.gov The design of such probes often leverages processes like excited-state intramolecular proton transfer (ESIPT), where the fluorescence properties change in response to the local environment. researchgate.net The 2-methoxyphenol core of this compound is a structural feature found in compounds that have been investigated for these properties. nih.govrsc.org The development of fluorescent probes is a dynamic field, with scaffolds like hemicyanine and benzophosphole P-oxide also being used to create probes for various biological applications. rsc.orgresearchgate.net

Isotopic Probes: Isotopic labeling is a technique used to track the metabolic fate of a molecule or to serve as an internal standard in quantitative mass spectrometry. scripps.edu Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into a molecule's structure. For this compound, several positions on the aromatic rings or the benzyl group could be labeled. For instance, deuterium (B1214612) (²H) or tritium (B154650) (³H) could replace hydrogen atoms, or Carbon-13 (¹³C) or Carbon-14 (¹⁴C) could be incorporated into the carbon skeleton during synthesis. The synthesis of isotopically labeled benzyl alcohol, a component of the this compound structure, has been demonstrated, highlighting the feasibility of labeling related compounds. nih.govresearchgate.net

The following table illustrates potential isotopic labeling schemes for this compound.

| Isotope | Potential Labeling Position | Primary Application |

| Deuterium (²H) | Aromatic Rings, Benzyl CH₂ | Metabolic stability studies, Mass spectrometry internal standard |

| Carbon-13 (¹³C) | Aromatic Rings, Methoxy Carbon | NMR studies, Metabolic pathway analysis |

| Carbon-14 (¹⁴C) | Benzyl or Phenol Ring Carbon | ADME (Absorption, Distribution, Metabolism, Excretion) studies |

Use in Chemical Libraries for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for biological activity. cymitquimica.com These efforts rely on large and diverse chemical libraries. A "scaffold" molecule often serves as the starting point for generating a library of related but distinct compounds.

The this compound structure can be considered a viable scaffold for library synthesis. Its functional groups—the hydroxyl and the aromatic rings—are key sites for chemical diversification. A library of derivatives could be generated by performing a range of chemical reactions at these sites. This approach, known as parallel synthesis, can efficiently produce a large number of compounds for screening.

Key diversification points on the this compound scaffold include:

O-alkylation or O-acylation of the phenolic hydroxyl group.

Electrophilic aromatic substitution (e.g., halogenation, nitration) on the electron-rich aromatic rings.

Modification of the benzyl group , for instance, by adding substituents to its phenyl ring.

Commercial and proprietary screening libraries are often designed to cover a broad chemical space with drug-like properties. nih.gov Compounds are typically selected based on criteria such as Lipinski's Rule of 5 and the absence of reactive or toxic functional groups. Derivatives of this compound could be designed to fit within these parameters, making them suitable candidates for inclusion in HTS libraries aimed at identifying new biologically active agents. The synthesis of various substituted benzamide (B126) and other phenolic derivatives for biological evaluation is a common practice in medicinal chemistry. dergipark.org.trresearchgate.net

The table below provides a hypothetical set of derivatives that could be synthesized from this compound to be included in a screening library.

| Modification Site | Reaction Type | Hypothetical Derivative Functional Group | Potential Change in Property |

| Phenolic -OH | Etherification | -OCH₂CH₃ (Ethoxy) | Increased lipophilicity |

| Phenolic -OH | Esterification | -OC(O)CH₃ (Acetoxy) | Altered metabolic stability |

| Aromatic Ring | Bromination | -Br | Introduction of a halogen bond donor |

| Benzyl Ring | Nitration | -NO₂ | Introduction of a polar group |

Analytical Methodologies for the Characterization and Quantification of 5 Benzyl 2 Methoxyphenol

Chromatographic Techniques

Chromatographic methods are essential for separating 5-Benzyl-2-methoxyphenol from impurities, reaction byproducts, or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of phenolic compounds like this compound due to their moderate polarity. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

For compounds with similar structures, such as 4-benzylphenol (B16752) and various methoxyphenols, C8 and C18 columns are standard choices for the stationary phase. ugm.ac.idnih.gov These columns provide hydrophobic interactions necessary for retaining the analyte. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of an acidifier like phosphoric acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. ugm.ac.idnih.govsielc.com

Detection is commonly performed using a UV-Vis detector. Based on structurally related methoxyphenols, the optimal wavelength for detection would likely be around 280 nm, corresponding to the π-π* transitions within the aromatic rings. nih.govnp-mrd.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 or C8, 5 µm particle size | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | Elutes the compound from the column; acid suppresses ionization. |

| Gradient | Isocratic or Gradient | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to improve separation of complex mixtures. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 282 nm | Based on the absorption maximum of similar phenols for sensitive detection. np-mrd.org |

| Column Temp. | 30 °C | Maintains consistent retention times. nih.gov |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity and confirming the identity of this compound. Due to the polarity and relatively high boiling point of phenols, derivatization is often employed to increase volatility and improve peak shape. A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. ymdb.caresearchgate.net

The analysis is typically performed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. nih.gov The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of all components. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range, while a Mass Spectrometry (MS) detector provides definitive identification based on the mass-to-charge ratio and fragmentation pattern. sielc.comresearchgate.net

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | TG-5SilMS (5% Phenyl Polysiloxane) | Standard non-polar column suitable for a wide range of analytes. nih.gov |

| Derivatization | Silylation (e.g., with MSTFA) | Increases volatility and thermal stability of the analyte. ymdb.ca |

| Injector Temp. | 275 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | 60 °C (hold 5 min), then ramp 8 °C/min to 300 °C | Separates compounds based on their boiling points and column interactions. nih.gov |

| Carrier Gas | Helium at 1.5 mL/min | Transports the sample through the column. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass information for structural confirmation and identification. |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. Techniques such as NMR, MS, IR, and UV-Vis provide detailed information about the molecule's connectivity, mass, functional groups, and electronic structure.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on analogous structures like benzyl (B1604629) o-vanillin and 2-methoxyphenol (guaiacol), the following resonances can be predicted:

A singlet for the methoxy (B1213986) (-OCH₃) protons around 3.8-3.9 ppm. ugm.ac.id

A singlet for the benzylic methylene (B1212753) (-CH₂-) protons around 3.9-4.0 ppm.

A multiplet for the five protons of the benzyl group's phenyl ring, typically between 7.2 and 7.4 ppm. ugm.ac.id

Three distinct signals for the protons on the substituted phenol (B47542) ring, likely appearing as doublets or doublets of doublets in the aromatic region (6.7-6.9 ppm).

A broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected (two carbons in the benzyl group's phenyl ring are equivalent by symmetry). Predicted chemical shifts based on similar compounds include:

A signal for the methoxy carbon around 56 ppm. ugm.ac.id

A signal for the benzylic methylene carbon around 35-40 ppm.

Signals for the aromatic carbons between approximately 110 and 150 ppm. The carbons directly attached to oxygen (C-1 and C-2) would be the most downfield in this region. ugm.ac.id

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.8 (s, 3H) | ~56 |

| Ar-CH₂-Ar | ~3.9 (s, 2H) | ~38 |

| Phenolic -OH | Variable (s, 1H) | - |

| Phenolic Ring CH | ~6.7-6.9 (m, 3H) | ~110-125 |

| Benzyl Ring CH | ~7.2-7.4 (m, 5H) | ~126-130 |

| Phenolic Ring C-C | - | ~130-140 |

| Benzyl Ring C-C | - | ~141 |

| Phenolic Ring C-O | - | ~145-150 |

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. For this compound (C₁₄H₁₄O₂), the monoisotopic mass is 214.0994 g/mol . epa.gov

In electron ionization (EI) mode, the molecular ion peak (M⁺˙) would be observed at m/z 214. The fragmentation pattern is expected to be dominated by cleavages characteristic of benzyl-substituted phenols. Key fragment ions would likely include:

m/z 123: Loss of the benzyl group (C₇H₇•, 91 amu), resulting from cleavage of the C-C bond between the methylene bridge and the phenol ring.

m/z 91: The tropylium (B1234903) cation (C₇H₇⁺), a very stable fragment characteristic of benzyl-containing compounds.

Loss of a methyl radical (•CH₃, 15 amu) from the methoxy group to give an ion at m/z 199 .

Loss of formaldehyde (B43269) (CH₂O, 30 amu) from the methoxy group, a common fragmentation pathway for ortho-methoxyphenols, leading to an ion at m/z 184 .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic rings, appearing as a series of peaks between 1450 and 1600 cm⁻¹.

A strong C-O stretching band for the aryl ether linkage around 1250 cm⁻¹ and for the phenolic C-O bond around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption maxima characteristic of a substituted phenol. Based on data for 4-methoxyphenol, strong absorptions are anticipated around 220-230 nm and a second, broader band around 280-290 nm, corresponding to π → π* electronic transitions within the substituted benzene (B151609) rings. np-mrd.org

Table 4: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Region |

|---|---|---|

| Mass Spec. (EI) | Molecular Ion (M⁺˙) | m/z 214 |

| Key Fragments | m/z 123, 91, 199, 184 | |

| IR Spectroscopy | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | |

| C-O Stretch (Ether) | ~1250 cm⁻¹ | |

| UV-Vis Spec. | λmax | ~225 nm and ~285 nm |

Advanced hyphenated techniques

Hyphenated techniques, integrating the separation power of chromatography with the identification capabilities of spectrometry, provide a comprehensive approach to the analysis of this compound. These methodologies are crucial for resolving complex mixtures and providing detailed structural and quantitative information.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of phenolic compounds like this compound. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of phenolic compounds, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. A common derivatization technique is silylation, where active hydrogen atoms in the hydroxyl group are replaced by a trimethylsilyl (TMS) group. This process reduces the polarity of the compound, leading to improved chromatographic peak shape and enhanced sensitivity.

A plausible GC-MS methodology for this compound would involve an initial derivatization step using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether of this compound would then be amenable to separation on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. Electron ionization (EI) at 70 eV is a standard ionization technique that would generate a reproducible fragmentation pattern, allowing for both qualitative identification through library matching and quantitative analysis using selected ion monitoring (SIM) or full scan data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of this compound, particularly in complex matrices, as it often does not require derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for phenolic compounds. A C18 or phenyl-hexyl stationary phase would likely provide good retention and separation of this compound from other components in a sample.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency. Gradient elution is commonly employed to achieve optimal separation of compounds with varying polarities.

For detection, electrospray ionization (ESI) is a widely used technique for phenolic compounds, typically operating in negative ion mode to generate the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, particularly for quantification. In an MS/MS experiment, the precursor ion corresponding to the deprotonated this compound is selected and fragmented, and specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides high specificity and is essential for accurate quantification in complex samples.

Interactive Data Table: GC-MS and LC-MS Methodologies for this compound Analysis

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | Derivatization (Silylation with BSTFA) | Direct injection after filtration/extraction |

| Chromatography | Capillary GC | RP-HPLC |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 or Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Carrier Gas: Helium | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient Elution) |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole or Q-TOF |

| Key Findings | Provides structural information from fragmentation patterns. Suitable for volatile and thermally stable derivatives. | High sensitivity and selectivity, especially with MS/MS. Suitable for direct analysis of the compound in complex matrices. |

NMR-MS Coupling for Comprehensive Analysis

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often hyphenated with a liquid chromatography (LC) system (LC-NMR-MS), offers a powerful platform for the unambiguous identification and structural elucidation of compounds in complex mixtures. While MS provides sensitive detection and information about the molecular weight and elemental composition, NMR provides detailed structural information, including the connectivity of atoms and stereochemistry.

For a comprehensive analysis of this compound, an LC-NMR-MS system would be highly advantageous. Following separation on an HPLC column, the eluent can be split, with a portion directed to the MS for initial identification and molecular weight determination, and the remainder directed to the NMR spectrometer.

In the context of this compound, ¹H NMR would provide characteristic signals for the aromatic protons on both the benzyl and methoxyphenol rings, as well as the methylene protons of the benzyl group and the methoxy protons. The chemical shifts, splitting patterns, and coupling constants of these signals would provide definitive information about the substitution pattern on the aromatic rings. Further structural confirmation could be obtained through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which would establish the connectivity between protons and carbons in the molecule.

The direct coupling of NMR and MS provides complementary data that greatly enhances the confidence in structural assignments. The mass spectrometer can confirm the molecular formula, while the NMR provides the detailed structural arrangement. This is particularly valuable for the differentiation of isomers, which may have identical mass spectra but distinct NMR spectra.

Challenges and Future Perspectives in 5 Benzyl 2 Methoxyphenol Research

Addressing Synthetic Accessibility and Scalability

Table 1: Comparison of Potential Synthetic Routes for 5-Benzyl-2-methoxyphenol

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Friedel-Crafts Benzylation | Direct introduction of the benzyl (B1604629) group. | Potential for polysubstitution, catalyst sensitivity. |

| Suzuki or Heck Coupling | High regioselectivity and functional group tolerance. | Cost of catalysts, purification from catalyst residues. |

| Grignard Reaction | Formation of carbon-carbon bonds. | Sensitivity to moisture and air, protection of hydroxyl group. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and availability, lower reaction rates. |

Unveiling Undiscovered Biological Activities

The known biological activities of 2-methoxyphenols include antioxidant and anti-inflammatory properties. nih.govjosai.ac.jpnih.govnih.gov However, the full spectrum of the biological activities of this compound remains largely unknown. A significant future perspective is the systematic screening of this compound against a wide array of biological targets. This could unveil novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and oncology. High-throughput screening (HTS) campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying and validating new bioactivities. Furthermore, investigating the structure-activity relationships of this compound and its analogs could lead to the design of more potent and selective derivatives.

Integrating Multi-Omics Data in Bioactivity Profiling

To gain a comprehensive understanding of the biological effects of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. mdpi.comoup.commdpi.com This approach can help in identifying the molecular pathways modulated by this compound, elucidating its mechanism of action, and discovering potential biomarkers of its activity. mdpi.comoup.commdpi.com The challenge lies in the analysis and interpretation of these large and complex datasets, which will require sophisticated bioinformatics tools and expertise.

Table 2: Potential Applications of Multi-Omics in this compound Research

| Omics Platform | Potential Insights |

| Genomics | Identification of genetic factors influencing response to the compound. |

| Transcriptomics | Understanding changes in gene expression profiles upon treatment. |

| Proteomics | Characterizing alterations in protein expression and post-translational modifications. |

| Metabolomics | Profiling changes in cellular metabolism and identifying affected pathways. |

Leveraging Artificial Intelligence and Machine Learning for Research Advancement

Collaborative Research Avenues and Interdisciplinary Studies

The multifaceted challenges in this compound research necessitate a collaborative and interdisciplinary approach. Future progress will depend on the synergy between chemists, biologists, pharmacologists, and computational scientists. Collaborative research avenues could include joint projects between academic institutions and pharmaceutical companies to accelerate the translation of basic research findings into clinical applications. Interdisciplinary studies that combine synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be crucial for a comprehensive evaluation of the therapeutic potential of this compound. Fostering such collaborations will be key to overcoming the existing hurdles and unlocking the full potential of this promising compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Benzyl-2-methoxyphenol in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected before use and removed using proper techniques to prevent contamination .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .

- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to static discharge or open flames .

Q. How can researchers synthesize this compound, and what are the critical parameters to monitor during synthesis?

- Methodological Answer :

- Synthetic Route : A plausible method involves benzylation of 2-methoxyphenol using benzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

- Key Parameters :

- Temperature : Maintain 80–100°C to ensure reaction efficiency while avoiding decomposition.

- Reaction Time : Monitor via TLC or HPLC to prevent over-benzylation or side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzyl and methoxy substituents. Compare chemical shifts with analogous compounds (e.g., 2-methoxy-5-chlorobenzophenone δH ~6.8–7.5 ppm for aromatic protons) .

- FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : Employ ESI-MS or GC-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the structural determination of this compound?

- Methodological Answer :

- Crystallography : Use SHELXL for crystal structure refinement. Optimize crystal growth via slow evaporation in solvents like ethanol or acetonitrile. Analyze hydrogen bonding and π-π stacking interactions .

- Computational Modeling : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to predict molecular geometry and electronic properties. Compare results with experimental data to validate accuracy .

Q. What strategies can address contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 3–10, 25–60°C) to identify outliers.

- Analytical Validation : Use HPLC with UV detection to quantify degradation products. Cross-validate with LC-MS for structural confirmation of byproducts .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies. Consider environmental factors (e.g., light exposure, oxygen levels) as confounding variables .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reaction Screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids. Optimize catalyst loading (1–5 mol%) and solvent systems (toluene/EtOH).

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress. Quench aliquots at intervals for GC-MS analysis .

- Mechanistic Probes : Isotope labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.

Methodological Notes

- Safety and Compliance : Always adhere to institutional safety guidelines and consult SDS for analogs (e.g., 5-Acetyl-2-methoxybenzaldehyde) for hazard mitigation .

- Data Reproducibility : Document experimental parameters (e.g., humidity, equipment calibration) to ensure reproducibility, especially in stability studies .

- Advanced Tools : Leverage software like Gaussian for DFT calculations or Olex2 for crystallographic visualization to enhance structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.